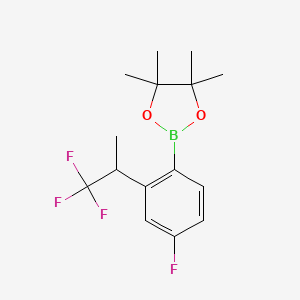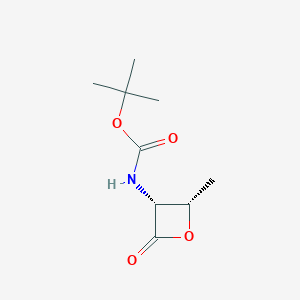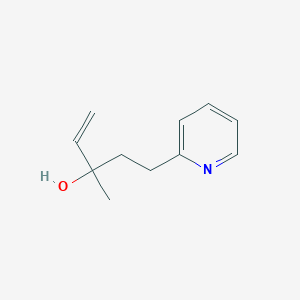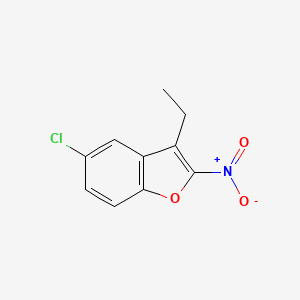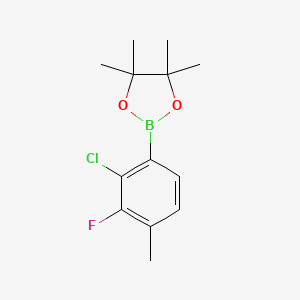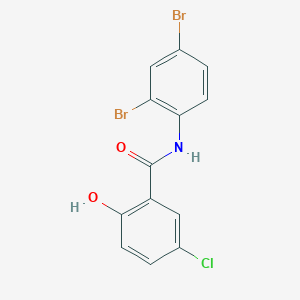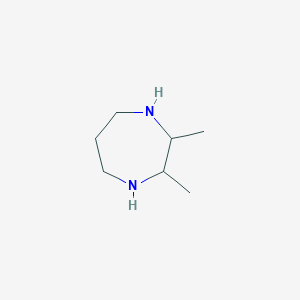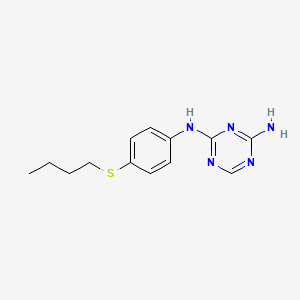![molecular formula C6H11NO B14017347 ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol: is a bicyclic compound containing a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce any functional groups present.
Substitution: Various substitution reactions can be performed on the nitrogen atom or other positions within the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic structure.
科学的研究の応用
Chemistry: In organic synthesis, ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its stability and reactivity can be harnessed in processes such as polymerization and surface modification.
作用機序
The mechanism of action of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with a different ring size and nitrogen position.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another bicyclic compound with distinct functional groups and reactivity.
Uniqueness: ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-1-4-2-6(4)7-5/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChIキー |
ATOUVICHTLDTFN-HCWXCVPCSA-N |
異性体SMILES |
C1[C@H]2C[C@H]2N[C@@H]1CO |
正規SMILES |
C1C2CC2NC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



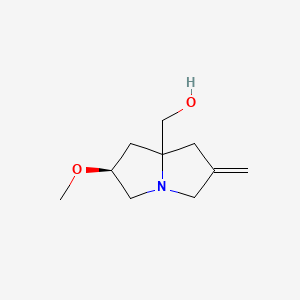
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
